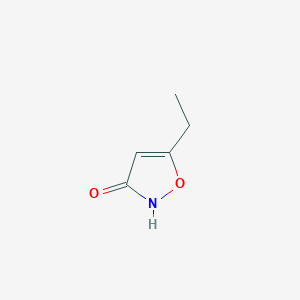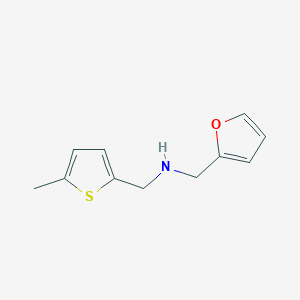
Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine: is an organic compound that belongs to the class of heterocyclic amines. This compound features a furan ring and a thiophene ring, both of which are aromatic heterocycles, connected through a methylene bridge to an amine group. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine typically begins with commercially available furan and thiophene derivatives.
Reaction Steps:
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch reactor where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous flow reactor can be used to maintain a steady supply of reactants and products, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study the function of enzymes and receptors in biological systems.
Drug Development: Its unique structure makes it a potential candidate for the development of new drugs targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound’s ability to interact with biological targets makes it a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, altering signal transduction pathways.
Comparison with Similar Compounds
Furan-2-ylmethylamine: Lacks the thiophene ring, making it less versatile in chemical reactions.
Thiophen-2-ylmethylamine: Lacks the furan ring, resulting in different electronic properties.
Furan-2-ylmethyl-(5-methyl-thiophen-2-yl)-methanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.
Uniqueness:
Dual Heterocyclic Rings: The presence of both furan and thiophene rings imparts unique electronic and steric properties, enhancing its reactivity and versatility in various applications.
Amine Functionality: The amine group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAJYOFWSDNJDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406021 |
Source


|
| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878452-72-3 |
Source


|
| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
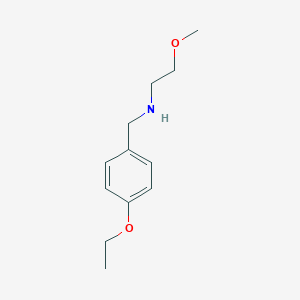
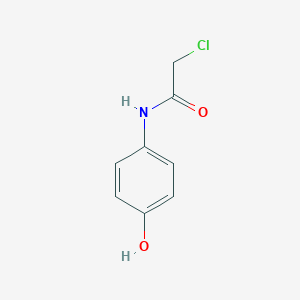
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
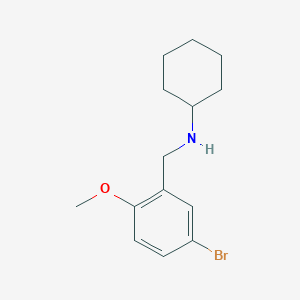
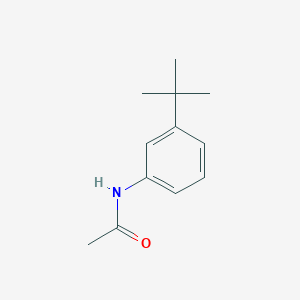
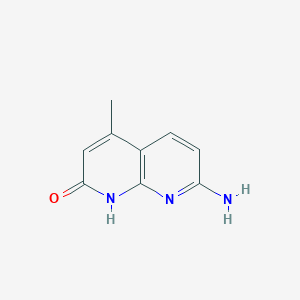
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
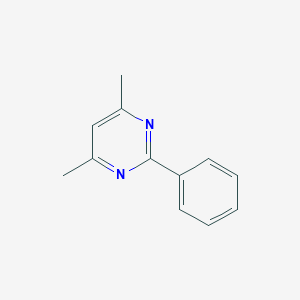
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B183153.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
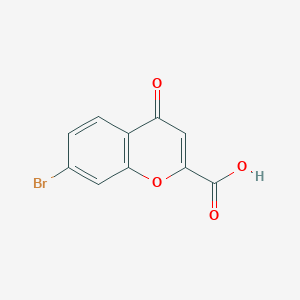
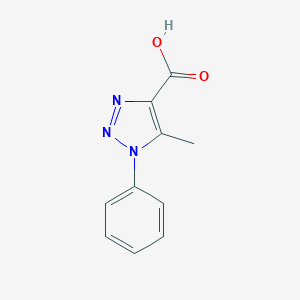
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
